

Biological Activity Profile of Indole-2-Carbohydrazide Scaffolds

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Compound of Interest

Compound Name: 5,6-dimethoxy-1H-indole-2-carbohydrazide

CAS No.: 121282-81-3

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Executive Summary

The indole-2-carbohydrazide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to interact with diverse biological targets including tubulin, vascular endothelial growth factor receptors (VEGFR), and microbial enzymes like InhA.[1] Unlike the more common indole-3-derivatives, the functionalization at the C2 position provides a unique geometric vector for hydrogen bonding and hydrophobic interactions, critical for high-affinity binding in the colchicine site of tubulin and the hydrophobic pockets of viral glycoproteins.[1] This guide delineates the synthesis, structure-activity relationships (SAR), and validated biological mechanisms of this scaffold.

Chemical Synthesis & Core Methodology

The construction of the indole-2-carbohydrazide core relies on a robust nucleophilic acyl substitution sequence. The versatility of this pathway allows for the rapid generation of libraries (Schiff bases, sulfonamides) for high-throughput screening.[1]

Validated Synthetic Pathway

The primary route initiates with the Fischer Indole Synthesis or the Reissert synthesis to generate an indole-2-carboxylic acid ester, followed by hydrazinolysis.

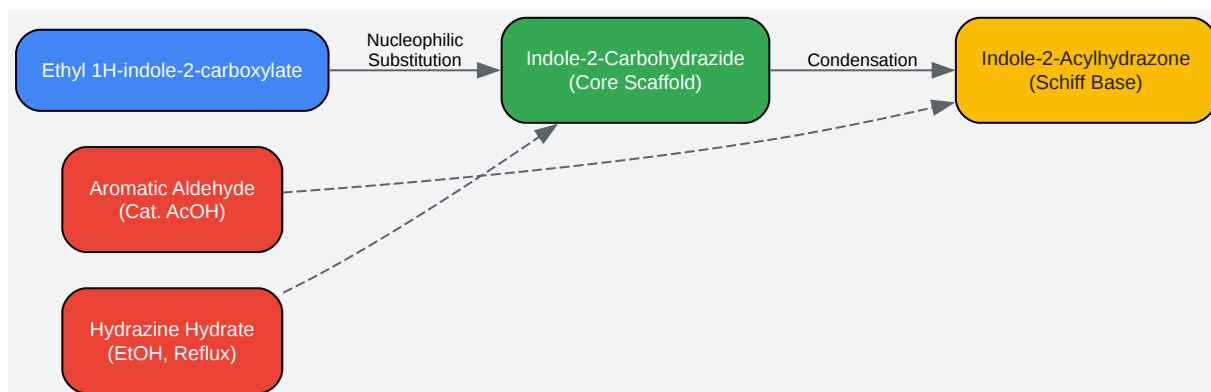
Protocol 1: Synthesis of Indole-2-Carbohydrazide (Precursor)

- Starting Material: Dissolve Ethyl 1H-indole-2-carboxylate (10 mmol) in absolute ethanol (30 mL).
- Reagent Addition: Add Hydrazine hydrate (99%, 50 mmol, 5 eq) dropwise to the stirring solution. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
- Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).[1]
- Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).
- Purification: Filter the resulting white precipitate, wash copiously with cold water to remove excess hydrazine, and recrystallize from ethanol.
 - Yield Expectation: 75–90%.[1]
 - Validation: IR peak at ~3300 cm⁻¹ (NHNH₂); disappearance of ester C=O (~1700 cm⁻¹) and appearance of amide C=O (~1650 cm⁻¹).[1]

Protocol 2: Derivatization to N-Acylhydrazones (Schiff Bases)

- Condensation: Suspend Indole-2-carbohydrazide (1 mmol) in Ethanol (10 mL) with a catalytic amount of Glacial Acetic Acid (3–5 drops).
- Aldehyde Addition: Add the appropriate aromatic aldehyde (1.1 mmol).
- Reflux: Reflux for 4–8 hours. The product often precipitates during the reaction.[1]
- Isolation: Filter the solid, wash with cold ethanol, and dry.

Synthetic Logic Visualization



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Figure 1: Step-wise synthetic pathway for generating bioactive indole-2-carbohydrazone derivatives.

Structure-Activity Relationship (SAR) Profile

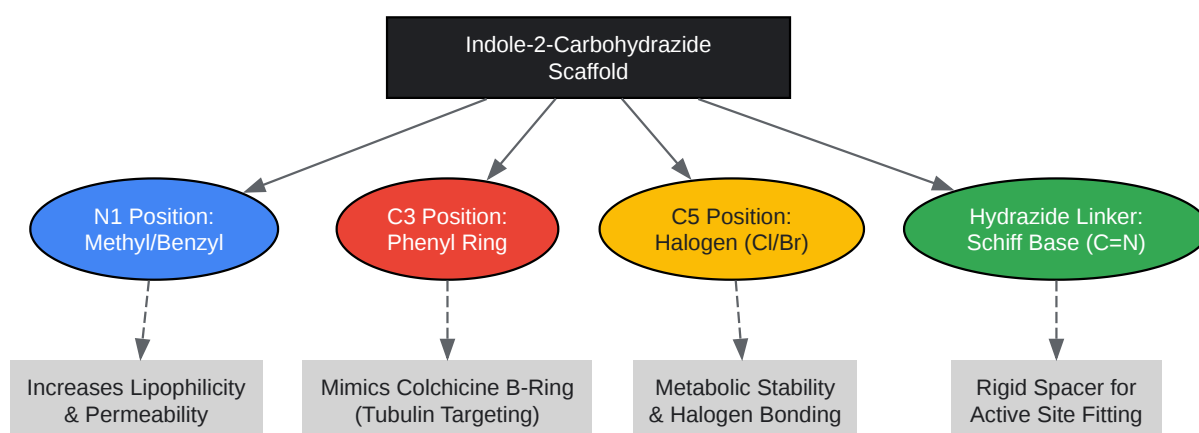
The biological potency of indole-2-carbohydrazides is strictly governed by substitutions at three key regions: the Indole Nitrogen (N1), the C3/C5 positions of the ring, and the terminal Hydrazone nitrogen.[1]

SAR Analysis Table

Position	Modification	Biological Impact	Mechanistic Rationale
N1 (Indole Nitrogen)	Methylation / Benzylation	Increases Potency	Enhances lipophilicity, improving cell membrane permeability and hydrophobic pocket occupancy (e.g., in Tubulin).[1]
C3 Position	Phenyl / Aryl group	Critical for Tubulin Binding	Mimics the B-ring of Colchicine; provides steric bulk necessary to arrest microtubule dynamics.
C5 Position	Halogen (Cl, Br, F)	Modulates Metabolic Stability	Electron-withdrawing groups protect the ring from rapid oxidation and improve binding affinity via halogen bonding.[1]
Hydrazide Linker	Schiff Base Formation (C=N)	Determines Specificity	The "Spacer" rigidity affects the orientation of the terminal aryl ring.[1] Essential for fitting into the enzyme active site (e.g., InhA, VEGFR).[1]

Terminal Aryl Ring	Furan / Thiophene / OH-Phenyl	Target Selectivity	Furan/Thiophene moieties are bioisosteres that often enhance anticancer activity; Hydroxyl groups improve H-bonding with receptor residues.[1]
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SAR Visualization[1]



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Figure 2: Strategic substitution points on the scaffold and their pharmacological consequences.

Therapeutic Applications & Mechanisms[1]

Anticancer Activity (Tubulin & Angiogenesis)

The most validated application of indole-2-carbohydrazides is the inhibition of cancer cell proliferation via microtubule destabilization.

- Mechanism: These compounds bind to the Colchicine Binding Site of tubulin.[2][3][4] This binding inhibits tubulin polymerization, preventing the formation of the mitotic spindle.[1]

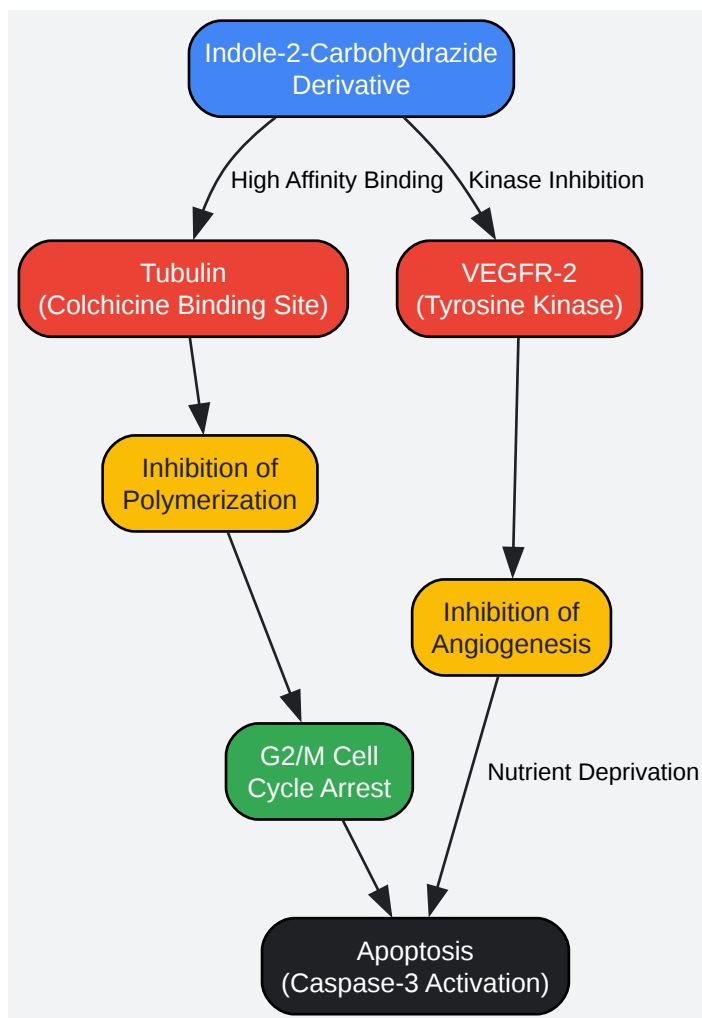
- Outcome: Cells arrest in the G2/M phase of the cell cycle, leading to the activation of apoptotic pathways (caspase-3 activation, Bcl-2 downregulation, Bax upregulation).[1]
- Secondary Target: Some derivatives (e.g., N-benzyl substituted) inhibit VEGFR-2, reducing tumor angiogenesis.[1]

Antimicrobial Activity (InhA & Membrane Disruption)

Hydrazide-hydrazone derivatives show potent activity against *M. tuberculosis* and *S. aureus*.[1]

- Mechanism: Molecular docking studies suggest inhibition of InhA (enoyl acyl carrier protein reductase), a key enzyme in the type II fatty acid biosynthesis pathway of mycobacteria.[1]
- Spectrum: Broad-spectrum activity is often observed against Gram-positive bacteria and fungi (*Candida albicans*).[1]

Mechanistic Pathway Diagram[1]



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Figure 3: Dual-mechanism pathway showing tubulin destabilization and angiogenesis inhibition leading to apoptosis.[1]

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols include necessary controls and validation steps.

In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 value of synthesized derivatives against cancer cell lines (e.g., MCF-7, A549, HCT116).[1][5]

- Seeding: Plate cells (e.g., A549) at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

- Treatment: Treat cells with serial dilutions of the test compound (0.1 – 100 μM).[1]
 - Positive Control:[1] Colchicine or Doxorubicin.[1]
 - Negative Control:[1] 0.1% DMSO (Vehicle).[1]
- Incubation: Incubate for 48 hours.
- Dye Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove media and add 100 μL DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm G2/M arrest mechanism.[1]

- Treatment: Treat cells with the IC₅₀ concentration of the compound for 24h.
- Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
- Staining: Wash cells and resuspend in PBS containing Propidium Iodide (PI) (50 μg/mL) and RNase A (100 μg/mL).[1] Incubate for 30 min in the dark.
- Analysis: Analyze DNA content using a flow cytometer. A distinct peak in the G2/M region compared to control confirms the mechanism.[1]

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